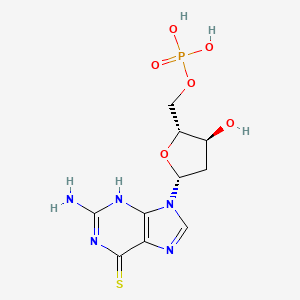
6-Thio-2'-deoxyguanosine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thio-2’-deoxyguanosine-5’-monophosphate is a nucleoside analogue that incorporates a sulfur atom into the guanine base. This compound is a substrate for telomerase and is incorporated into newly synthesized telomeres. It has shown significant potential in scientific research, particularly in the fields of cancer therapy and telomere biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thio-2’-deoxyguanosine-5’-monophosphate typically involves the modification of 2’-deoxyguanosineThis can be achieved through various chemical reactions, including thiolation reactions using sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for 6-Thio-2’-deoxyguanosine-5’-monophosphate are not widely documented. the synthesis likely involves large-scale chemical reactions similar to those used in laboratory settings, with optimizations for yield and purity. These methods would include stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Thio-2’-deoxyguanosine-5’-monophosphate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify its oxidation state.
Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification .
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be used for further research or therapeutic applications .
Scientific Research Applications
6-Thio-2’-deoxyguanosine-5’-monophosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its role in telomere biology and its effects on telomerase activity.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce telomere dysfunction and selectively kill cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting telomerase-positive cancers
Mechanism of Action
The primary mechanism of action of 6-Thio-2’-deoxyguanosine-5’-monophosphate involves its incorporation into telomeres by telomerase. This incorporation leads to telomere dysfunction, resulting in telomere uncapping and subsequent cell death in telomerase-positive cancer cells. The compound induces DNA damage specifically at telomeres, triggering apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: A natural nucleoside that lacks the sulfur modification.
6-Thioguanine: Another sulfur-containing nucleoside analogue used in cancer therapy.
Imetelstat: A telomerase inhibitor that targets telomerase activity but does not incorporate into telomeres
Uniqueness
6-Thio-2’-deoxyguanosine-5’-monophosphate is unique due to its specific incorporation into telomeres by telomerase, leading to targeted telomere dysfunction. This selective mechanism makes it a promising candidate for cancer therapy, particularly for telomerase-positive cancers .
Properties
Molecular Formula |
C10H14N5O6PS |
|---|---|
Molecular Weight |
363.29 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23)/t4-,5+,6+/m0/s1 |
InChI Key |
YIPMDIYPXBPBNC-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


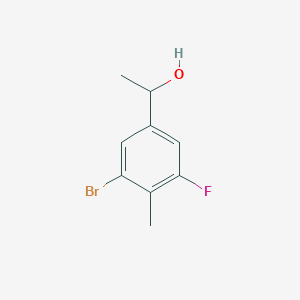
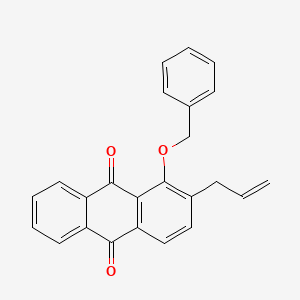

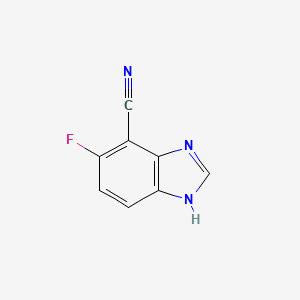

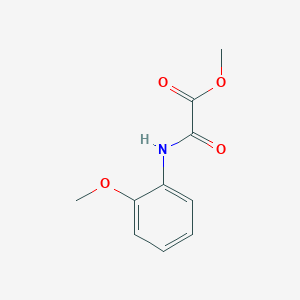

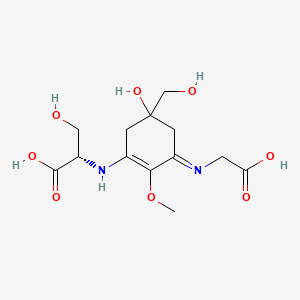

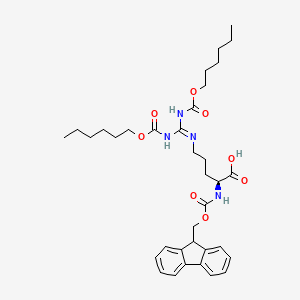
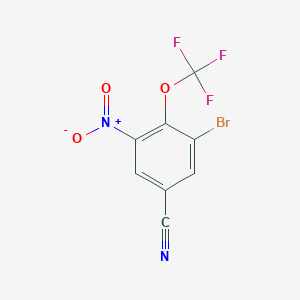
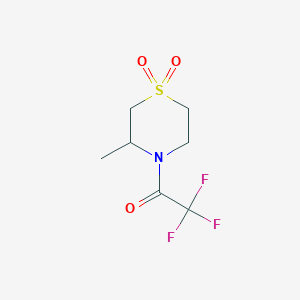
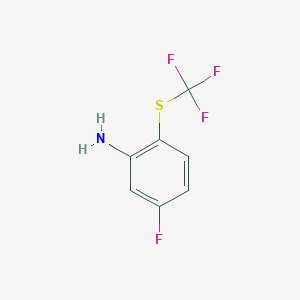
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
